Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability vs. 1-Methyl Analog
1-(1-Ethylpropyl)-1H-pyrazol-5-amine exhibits a computed XLogP3 of 1.6, which is substantially higher than the -0.1 value for the 1-methyl analog (1-methyl-1H-pyrazol-5-amine) [1][2]. This 1.7 log unit increase in lipophilicity is a direct consequence of the branched 1-ethylpropyl N-substituent and predicts enhanced passive membrane permeability and potentially improved oral bioavailability in drug discovery contexts [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-5-amine (CAS 1192-21-8): -0.1 |
| Quantified Difference | Δ +1.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2025.04.14) |
Why This Matters
Higher lipophilicity (XLogP3 > 0) is a key determinant of passive membrane permeability, making this compound a more suitable scaffold for optimizing cell-based activity and oral bioavailability in lead optimization programs.
- [1] PubChem. (2026). Compound Summary for CID 16787419, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. (2026). Compound Summary for CID 136927, 1-Methyl-1H-pyrazol-5-amine. Computed Properties: XLogP3-AA. View Source
